molecular formula C18H14F6N2OS B1589128 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)thiourea CAS No. 871828-95-4

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)thiourea

Cat. No. B1589128
M. Wt: 420.4 g/mol
InChI Key: SUSUBFXIXQAEHC-LSDHHAIUSA-N
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Description

3,5-Bis (trifluoromethyl)aniline is a chemical compound with the linear formula (CF3)2C6H3NH2 . It has a molecular weight of 229.12 .


Synthesis Analysis

3,5-Bis (trifluoromethyl)aniline has been used in the synthesis of various compounds such as N - [2-hydroxy-1-naphthylidene]-3, 5- bis (trifluoromethyl)aniline (Schiff’s base), 5,7- bis (trifluoromethyl)aniline, and N -1-phenylethyl-3,5- bis (trifluoromethyl)aniline via titanium-catalyzed hydroamination reaction .


Molecular Structure Analysis

The SMILES string for this compound is Nc1cc (cc (c1)C (F) (F)F)C (F) (F)F .


Chemical Reactions Analysis

This compound has been used as a reactant in the synthesis of N,N′ - bis [3,5- bis (tri-fluoromethyl)phenyl]thiourea, an organocatalyst .


Physical And Chemical Properties Analysis

3,5-Bis (trifluoromethyl)aniline is a liquid at room temperature with a density of 1.467 g/mL at 25 °C. It has a refractive index of 1.434 and boils at 85 °C/15 mmHg .

Scientific Research Applications

  • 3,5-Bis (trifluoromethyl)aniline

    • Application : This compound is used in the synthesis of various other compounds such as N - [2-hydroxy-1-naphthylidene]-3, 5- bis (trifluoromethyl)aniline, Schiff′s base, 5,7- bis (trifluoromethyl)aniline, N -1-phenylethyl-3,5- bis (trifluoromethyl)aniline via titanium-catalyzed hydroamination reaction, and N,N′ - bis [3,5- bis (tri-fluoromethyl)phenyl]thiourea, an organocatalyst .
  • 3- (Trifluoromethyl)benzyl bromide

    • Application : This compound has been used in the preparation of flocoumafen .
    • Results or Outcomes : The outcome of this reaction is the formation of flocoumafen . Quantitative data or statistical analyses would depend on the specific reactions and are not provided in the source.
  • 1,2,4,5-Tetrakis (bromomethyl)benzene

  • 3- (Trifluoromethyl)benzyl chloride

  • 1,3-Benzenedimethanol

  • 4,4′-Bis (bromomethyl)biphenyl

Safety And Hazards

This compound is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F6N2OS/c19-17(20,21)10-6-11(18(22,23)24)8-12(7-10)25-16(28)26-15-13-4-2-1-3-9(13)5-14(15)27/h1-4,6-8,14-15,27H,5H2,(H2,25,26,28)/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSUBFXIXQAEHC-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469325
Record name MolPort-035-676-695
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)thiourea

CAS RN

871828-95-4
Record name MolPort-035-676-695
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)thiourea
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1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)thiourea
Reactant of Route 3
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1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)thiourea
Reactant of Route 4
Reactant of Route 4
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)thiourea
Reactant of Route 5
Reactant of Route 5
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)thiourea
Reactant of Route 6
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)thiourea

Citations

For This Compound
1
Citations
NJA Martin - 2009 - kups.ub.uni-koeln.de
This work describes the successful development of highly efficient and enantioselective organocatalytic approaches to the synthesis of chiral b-substituted ketones, b,b-disubstituted …
Number of citations: 2 kups.ub.uni-koeln.de

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